(R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1286207-39-3
VCID: VC4077930
InChI: InChI=1S/C10H11FN2O3.ClH/c11-9-5-7(13(14)15)1-2-10(9)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H/t8-;/m1./s1
SMILES: C1CNCC1OC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl
Molecular Formula: C10H12ClFN2O3
Molecular Weight: 262.66

(R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride

CAS No.: 1286207-39-3

Cat. No.: VC4077930

Molecular Formula: C10H12ClFN2O3

Molecular Weight: 262.66

* For research use only. Not for human or veterinary use.

(R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride - 1286207-39-3

Specification

CAS No. 1286207-39-3
Molecular Formula C10H12ClFN2O3
Molecular Weight 262.66
IUPAC Name (3R)-3-(2-fluoro-4-nitrophenoxy)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C10H11FN2O3.ClH/c11-9-5-7(13(14)15)1-2-10(9)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H/t8-;/m1./s1
Standard InChI Key LOCGTHSXUAAHBI-DDWIOCJRSA-N
Isomeric SMILES C1CNC[C@@H]1OC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl
SMILES C1CNCC1OC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl
Canonical SMILES C1CNCC1OC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of:

  • Pyrrolidine core: A five-membered saturated nitrogen heterocycle.

  • 2-Fluoro-4-nitrophenoxy substituent: An aromatic ring with electron-withdrawing groups (fluoro at C2, nitro at C4) that influence reactivity and intermolecular interactions.

  • Hydrochloride salt: Enhances aqueous solubility and stability .

Stereochemical Considerations

The R-configuration at the pyrrolidine’s 3-position is critical for enantioselective interactions in biological systems. Chiral purity (>95%) is typically confirmed via chiral HPLC or optical rotation measurements .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): Signals at δ 3.0–3.2 ppm (pyrrolidine N–CH₂), δ 4.3–4.4 ppm (O–CH–pyrrolidine), and δ 7.6–8.1 ppm (aromatic protons) .

  • IR: Peaks at ~1,520 cm⁻¹ (NO₂ asymmetric stretch) and ~1,350 cm⁻¹ (NO₂ symmetric stretch).

  • Mass Spectrometry: Molecular ion peak at m/z 227 (free base), with chloride adducts at m/z 262 .

Synthesis and Industrial-Scale Production

Route 1: Mitsunobu Reaction

  • Substrate: (R)-3-Hydroxypyrrolidine and 2-fluoro-4-nitrophenol.

  • Reagents: Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

  • Mechanism: Nucleophilic substitution via oxyphosphonium intermediate .

  • Yield: ~55–70% after hydrochloride salt formation .

Route 2: Chiral Resolution

  • Starting Material: Racemic 3-(2-Fluoro-4-nitrophenoxy)pyrrolidine.

  • Resolution: Diastereomeric salt formation with chiral acids (e.g., tartaric acid), followed by recrystallization .

Process Optimization

  • Solvent Selection: THF or dichloromethane for Mitsunobu reaction; ethanol/water for crystallization .

  • Temperature Control: Reactions conducted at 0–25°C to minimize side products .

  • Scale-Up Challenges:

    • Purification via column chromatography is avoided industrially; instead, telescoping (direct salt formation) is preferred .

    • Residual triphenylphosphine oxide removed by filtration or aqueous washes .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight262.67 g/mol
Melting Point179–186°C (decomposes)
SolubilitySoluble in DMSO, methanol; sparingly in water
Storage Conditions2–8°C, desiccated
Optical Rotation[α]²⁵D = -8.64° (c = 1, methanol)

Stability:

  • Sensitive to light and moisture due to nitro group .

  • Hydrochloride form prevents racemization under acidic conditions .

Biological Activity and Pharmaceutical Relevance

Structure-Activity Relationships (SAR)

  • Nitro Group: Enhances electron-deficient character, aiding in aromatic substitution reactions .

  • Fluorine: Improves metabolic stability and membrane permeability.

  • Chirality: R-configuration critical for binding to enantioselective targets (e.g., ion channels) .

SupplierPurityPrice (1 g)
AK Scientific95%$450
BLDpharm98%$500
VulcanChem>95%$480

Research Use Cases

  • Asymmetric Synthesis: Chiral auxiliary in catalytic reactions .

  • Protease Inhibitors: Nitro group reduced to amine for hydrogen bonding .

  • Material Science: Fluorinated building block for liquid crystals .

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